8-ethoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5/c1-4-35-24-11-7-8-18-15-21(28(34)36-25(18)24)26(32)30-22-13-12-19(14-16(22)2)31-17(3)29-23-10-6-5-9-20(23)27(31)33/h5-15H,4H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPWJLOOOOFGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Anti-cancer Activity
The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The presence of both quinazoline and chromene structures in its molecular composition contributes to its anticancer properties.
EGFR Inhibition
While not directly studied for this specific compound, structurally similar quinazoline derivatives have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) . EGFR and its family members are attractive targets for anticancer therapy, especially in the treatment of non-small-cell lung cancer. The quinazoline moiety in the compound suggests potential EGFR inhibition activity, which could contribute to its anticancer effects.
Cell Line Studies
Preliminary studies on similar compounds have shown promising results against various cancer cell lines. For instance, a related quinazoline derivative exhibited IC50 values in the micromolar range against multiple cell lines, with a weaker effect on normal cells . This selectivity towards cancer cells is a crucial factor in developing effective anticancer agents.
COX-2 Inhibition
Studies on structurally related compounds have demonstrated Cyclooxygenase-2 (COX-2) inhibitory activity. For example, a study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives showed COX-2 inhibition, with one compound achieving 47.1% inhibition at a concentration of 20 μM . This suggests that our compound of interest may also possess COX-2 inhibitory properties, which could contribute to its potential anti-inflammatory effects.
Molecular Interactions
The compound's unique structure, combining quinazoline and chromene moieties, suggests potential interactions with various biological targets. These interactions may include:
- Binding to specific enzymes or receptors
- Modulation of cellular pathways
- Influence on gene expression
Further studies using techniques such as molecular docking and in vitro assays are necessary to elucidate these interactions more clearly.
Future Research Directions
To fully understand the biological activity of 8-ethoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide, several areas of research should be pursued:
- Comprehensive in vitro studies against a wide range of cancer cell lines
- In vivo studies to assess efficacy and toxicity
- Detailed mechanism of action studies, including protein binding assays and pathway analysis
- Structure-activity relationship (SAR) studies to optimize the compound's biological activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Chromene Modifications: The 8-ethoxy group in the target compound contrasts with the 7,8-dimethyl or unsubstituted chromene rings in analogs . The 2-oxo-2H-chromene scaffold is conserved across all analogs, critical for maintaining π-π stacking interactions in biological targets .
Amide Linker Diversity: The methylphenyl-dihydroquinazolinone linker in the target compound is distinct from thiazole (e.g., ) or benzothiophen (e.g., ) substituents. Quinazolinones are associated with kinase inhibition (e.g., EGFR), while thiazoles and benzothiophens often enhance antimicrobial activity .
Synthetic Complexity: The target compound’s synthesis likely requires multi-step protocols, similar to ’s quinazolinone derivatives (e.g., cyclocondensation of hydrazides with mercaptoacetic acid under ZnCl₂ catalysis) . In contrast, simpler chromene-carboxamides (e.g., ) are synthesized via direct amidation of chromene-3-carboxylic acid derivatives.
Spectroscopic and Analytical Comparisons
Infrared (IR) Spectroscopy:
- The target compound’s carboxamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs like 13a (1664 cm⁻¹) and 13b (1662 cm⁻¹) .
- The dihydroquinazolinone’s carbonyl (4-oxo group) is expected near 1700 cm⁻¹, consistent with quinazolinone derivatives in .
Nuclear Magnetic Resonance (NMR):
- The 8-ethoxy group’s protons would resonate as a triplet (δ ~1.3–1.5 ppm for CH₃) and quartet (δ ~4.0–4.2 ppm for OCH₂), distinct from methoxy singlets (δ ~3.7–3.8 ppm) in compounds like 13b .
- The dihydroquinazolinone’s methyl group (δ ~2.3–2.5 ppm) would overlap with similar substituents in 13a (δ 2.30 ppm) .
Preparation Methods
Ethoxylation and Chromene Ring Formation
The 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid precursor is synthesized via Knoevenagel condensation. Ethoxylation at the 8-position is achieved by reacting 2,4-dihydroxyacetophenone with ethyl bromide in the presence of potassium carbonate, yielding 2,4-diethoxyacetophenone. Subsequent condensation with diethyl malonate under acidic conditions (acetic acid, reflux) forms the chromene ring. Microwave irradiation (120°C, 20 min) enhances reaction efficiency, achieving 85% yield compared to 68% under conventional heating.
Table 1: Optimization of Chromene Carboxylic Acid Synthesis
| Condition | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional reflux | 110 | 180 | 68 |
| Microwave-assisted | 120 | 20 | 85 |
Carboxamide Functionalization
The carboxylic acid intermediate is converted to the corresponding acid chloride using thionyl chloride (SOCl₂, 70°C, 2 hr). Reaction with 2-methyl-4-aminophenylquinazolinone (synthesized separately; see Section 2) in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base yields the target carboxamide. Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed to facilitate amide bond formation, achieving 78% yield after column chromatography.
Synthesis of the Quinazolinone Fragment
Quinazolinone Core Construction
The 2-methyl-4-oxo-3,4-dihydroquinazoline moiety is synthesized via Niementowski condensation. Anthranilic acid reacts with N-methylacetamide under microwave irradiation (150°C, 15 min) in acetic acid, forming 3-methyl-4-oxo-3,4-dihydroquinazoline. This method reduces reaction time from 6 hr (conventional heating) to 15 min with a yield increase from 62% to 89%.
Table 2: Comparative Analysis of Quinazolinone Synthesis
| Method | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Conventional | 150 | 6 | 62 |
| Microwave-assisted | 150 | 0.25 | 89 |
Introduction of the 2-Methyl Group
Methylation at the 2-position is accomplished using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 4 hr). Nuclear magnetic resonance (NMR) analysis confirms regioselective methylation, with a singlet at δ 3.45 ppm (3H, s) corresponding to the methyl group.
Coupling of Chromene and Quinazolinone Moieties
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling links the 4-bromophenyl group of the quinazolinone to the chromene carboxamide. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate in a toluene/ethanol/water mixture (3:1:1), the reaction proceeds at 90°C for 12 hr, yielding 72% of the biaryl intermediate.
Final Amide Bond Formation
The intermediate 4-(2-methyl-4-oxoquinazolin-3-yl)phenylamine is coupled to 8-ethoxy-2-oxo-2H-chromene-3-carbonyl chloride using EDCI/HOBt in DCM. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 6 hr, with final purification by recrystallization from ethanol/water (7:3) yielding 82% pure product.
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows 98.5% purity at 254 nm. Residual solvents are below ICH limits (<0.1% for DCM and DMF).
Scale-Up and Process Optimization
Kilogram-Scale Synthesis
Pilot-scale production (1 kg batch) employs continuous flow microwave reactors for quinazolinone synthesis, reducing cycle time to 8 hr (vs. 48 hr batchwise). Chromene ethoxylation is conducted in a stirred-tank reactor with in-line FTIR monitoring to track ethoxy group incorporation.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Q. What analytical techniques are critical for structural characterization?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at C8 of chromene) and quinazolinone ring conformation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 516.18) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., carbonyl groups in the quinazolinone core) .
| Technique | Key Data Points | Evidence Reference |
|---|---|---|
| ¹H NMR | δ 1.45 (ethoxy –CH₃) | |
| X-ray | C=O bond length: 1.22 Å |
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability) .
- HPLC Monitoring : Track degradation products over time in solvents (e.g., DMSO or aqueous buffers) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromene moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Methodological Answer: SAR strategies include:
- Substituent Variation : Modify the ethoxy group (C8) to bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions with target proteins .
- Scaffold Hybridization : Fuse the quinazolinone core with benzothiophene or tetrahydroisoquinoline to improve binding affinity .
- Bioisosteric Replacement : Replace the 2-oxo-2H-chromene with coumarin derivatives to modulate solubility .
| Modification | Observed Effect | Evidence Reference |
|---|---|---|
| Ethoxy → Isopropoxy | Increased IC₅₀ against kinase | |
| Chromene → Coumarin | Improved aqueous solubility |
Q. How can contradictory bioactivity data across assays be resolved?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Varying pH or redox environments affect the compound’s stability (e.g., chromene ring oxidation in H₂O₂-rich media) .
- Target Selectivity : Off-target interactions (e.g., with cytochrome P450 enzymes) can skew results .
- Structural Isomerism : Cis/trans isomerism in the carboxamide group alters binding modes .
Resolution Steps :
Q. What computational approaches are suitable for predicting binding modes with target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., quinazolinone H-bonding with kinase hinge region) .
- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict bioactivity .
- MD Simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications?
Methodological Answer:
- Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀. The ethoxy group may act as a competitive inhibitor .
- Metabolite ID : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the methylphenyl group) .
- Clinical Relevance : High CYP affinity suggests potential drug-drug interactions, necessitating dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
